GABA Uptake Inhibition Potency: Head-to-Head Comparison with Nipecotic Acid
In a direct comparative study using GABA uptake assays, 2-(pyrrolidin-3-yl)acetic acid (homo-β-proline) demonstrated substantially greater potency than (R)-nipecotic acid under identical experimental conditions. The target compound inhibited GABA uptake with an IC₅₀ of 0.05 μM, whereas (R)-nipecotic acid exhibited IC₅₀ values ranging from 0.18 μM to 14.6 μM depending on the bridging cell configuration [1].
| Evidence Dimension | GABA uptake inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.05 μM |
| Comparator Or Baseline | (R)-nipecotic acid: IC₅₀ = 0.18 μM, 0.30 μM, 14.6 μM, or >40 μM depending on substitution pattern |
| Quantified Difference | 3.6-fold to >800-fold greater potency for the target compound under matched conditions |
| Conditions | GABA uptake assay using neuronal/glial cell preparations or synaptosomes |
Why This Matters
Superior potency at lower concentrations enables reduced compound consumption in high-throughput screening campaigns and may translate to improved target engagement in cellular models.
- [1] PMC6141625 Table 2. GABA uptake IC₅₀ values for homo-β-proline and (R)-nipecotic acid derivatives. National Center for Biotechnology Information. View Source
